molecular formula C24H17NO5 B387462 2-OXO-2-PHENYLETHYL 2-(2-METHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE

2-OXO-2-PHENYLETHYL 2-(2-METHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE

Cat. No.: B387462
M. Wt: 399.4g/mol
InChI Key: BZRSLHDEGJRQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 2-(2-METHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylethyl group, a methylphenyl group, and a dioxoisoindoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(2-METHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one as starting materials . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(2-METHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(2-METHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(2-METHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-OXO-2-PHENYLETHYL 2-(2-METHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE stands out due to its unique dioxoisoindoline carboxylate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent in organic synthesis and as a lead compound in drug discovery.

Properties

Molecular Formula

C24H17NO5

Molecular Weight

399.4g/mol

IUPAC Name

phenacyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H17NO5/c1-15-7-5-6-10-20(15)25-22(27)18-12-11-17(13-19(18)23(25)28)24(29)30-14-21(26)16-8-3-2-4-9-16/h2-13H,14H2,1H3

InChI Key

BZRSLHDEGJRQEM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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